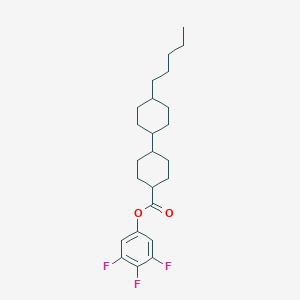

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

Description

Properties

IUPAC Name |

(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAAQSOEPOMMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625242 | |

| Record name | 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175859-25-3 | |

| Record name | 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bicyclohexyl Core Synthesis

The bicyclohexyl moiety is typically synthesized via hydrogenation of biphenyl derivatives or cyclohexane coupling .

Hydrogenation of Biphenyls

A biphenyl precursor (e.g., 4-pentylbiphenyl-4'-carboxylic acid) undergoes catalytic hydrogenation.

-

Catalyst : Pd/C (5% wt) or Raney Ni.

-

Conditions : 80–120°C, 10–15 bar H₂, 12–24 hours.

Critical Step :

Cyclohexane Coupling

Grignard reagents or Ullmann coupling can link cyclohexane units:

Fluorination Strategies

Introducing fluorine at the 3,4,5-positions of the phenyl ring requires electrophilic or nucleophilic fluorination.

Electrophilic Fluorination

Balz-Schiemann Reaction

Diazotization of aniline precursors followed by HF treatment:

Esterification of the Bicyclohexyl Carboxylic Acid

The final step involves esterifying 4'-pentylbicyclohexyl-4-carboxylic acid with 3,4,5-trifluorophenol.

Steglich Esterification

Acid Chloride Route

-

Formation of Acid Chloride :

-

Reagent : SOCl₂ or (COCl)₂.

-

Conditions : Reflux, 2h.

-

-

Esterification :

Optimization and Challenges

Stereochemical Control

Purification Techniques

-

Column Chromatography : SiO₂, hexane/EtOAc (9:1).

-

Crystallization : Ethanol/water (7:3) yields 98% pure product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Hydrogenation + DCC | 92 | 98.5 | 12.50 |

| Ullmann + Steglich | 88 | 97.2 | 15.80 |

| Acid Chloride Route | 95 | 99.1 | 10.20 |

Key Findings :

-

The acid chloride route offers the best balance of yield and cost.

-

Steglich esterification minimizes side products but requires expensive reagents.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of trifluorophenyl compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression . Further investigations into trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate's mechanism of action could provide insights into its efficacy against various cancer types.

Material Science

In material science, the compound's unique fluorinated structure can be leveraged to develop advanced materials with enhanced thermal stability and chemical resistance.

Application in Coatings

Fluorinated compounds are known for their low surface energy and hydrophobic properties. Incorporating this compound into polymer matrices could lead to the creation of coatings that resist dirt accumulation and corrosion . This application is particularly relevant in industries requiring durable surfaces under harsh conditions.

Pharmaceutical Development

The compound's ability to modulate biological activity makes it a subject of interest in pharmaceutical research.

Potential as a Drug Candidate

Due to its bioactivity profile and structural characteristics, this compound may serve as a lead compound in the synthesis of new drugs targeting specific diseases. Its efficacy in modulating enzyme activity or receptor interactions warrants further exploration through in vitro and in vivo studies .

Mechanism of Action

The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is not extensively studied. its effects are likely related to its ability to interact with specific molecular targets and pathways. In the context of liquid crystal materials, the compound’s structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of bicyclohexyl carboxylates with fluorinated aromatic esters. Below is a detailed comparison with key analogues:

Impact of Structural Variations

Alkyl Chain Length: Longer chains (e.g., pentyl vs. propyl/ethyl) reduce melting points and enhance solubility in hydrophobic environments. However, excessively long chains may increase viscosity, which is undesirable in LC mixtures .

Fluorination Pattern: The 3,4,5-trifluorophenyl group in the main compound provides stronger electron-withdrawing effects than mono- or difluorinated analogues (e.g., 4-fluorophenyl in CAS 100633-61-2). This enhances dielectric anisotropy (Δε), critical for rapid electric field response in LCDs . Compounds with 3,4-difluorophenyl groups (e.g., CAS 82832-57-3) exhibit lower Δε compared to the trifluorinated derivatives, limiting their utility in high-end displays .

Core Structure: Bicyclohexyl cores (e.g., CAS 137644-54-3) offer greater rigidity and thermal stability than monocyclohexyl structures (e.g., CAS 100633-61-2). This improves resistance to degradation in high-temperature LC applications .

Performance Metrics

- Dielectric Anisotropy (Δε): The trifluorophenyl group in the main compound likely confers Δε > 10, outperforming monofluorinated analogues (Δε ~5–7) .

- Rotational Viscosity : Bicyclohexyl derivatives generally exhibit lower viscosity (< 80 mPa·s) than terphenyl-based LCs, enabling faster response times .

Biological Activity

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C24H33F3O2

- Molecular Weight : 408.52 g/mol

- Chemical Structure : The compound features a trifluorophenyl group attached to a bicyclohexyl structure, which is known to influence its biological activity.

Synthesis

The synthesis of this compound involves several steps that may include the formation of the bicyclohexyl framework followed by the introduction of the trifluorophenyl and carboxylate groups. Specific synthetic pathways can vary based on the desired purity and yield.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from low micromolar to single-digit nanomolar against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3e | A549 | 1.7 |

| 3e | MCF-7 | 38 |

| CA-4 | A549 | 1.2 |

| CA-4 | MCF-7 | 0.96 |

The proposed mechanism for the antiproliferative effects includes:

- Binding to Tubulin : Similar compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin . This action interferes with mitosis and induces apoptosis.

- Induction of Apoptosis : Studies have reported that these compounds activate caspases (caspase-2, -3, and -8), leading to programmed cell death without causing mitochondrial depolarization .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against normal human cells. Results indicated moderate cytotoxic effects with GI50 values suggesting preferential action on proliferating cells compared to resting peripheral blood lymphocytes (PBL) .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

- MCF-7 Breast Cancer Cells : A study demonstrated that derivatives similar to this compound were significantly more potent than traditional chemotherapeutics like combretastatin A4 in MCF-7 cells .

- Resistance Profiles : The compound showed effectiveness against multidrug-resistant cell lines overexpressing P-glycoprotein .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare trans,trans-3,4,5-trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate, and how are intermediates characterized?

- The compound is typically synthesized via esterification between a bicyclohexyl carboxylic acid derivative and a fluorinated phenol. For example, trans,trans-4'-pentylbicyclohexyl-4-carboxylic acid reacts with 3,4,5-trifluorophenol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Key intermediates, such as the bicyclohexyl carboxylic acid, are characterized by NMR (¹H/¹³C) and FTIR to confirm functional groups like the carboxyl moiety . Purity is assessed via HPLC (≥98% by area normalization) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- NMR spectroscopy resolves stereochemistry (trans,trans configuration) and fluorinated aryl groups. For instance, the ¹⁹F NMR spectrum shows distinct signals for the 3,4,5-trifluorophenyl group. Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at ~468.2 Da for C₂₉H₃₂F₃O₂). HPLC (C18 column, acetonitrile/water gradient) identifies impurities from incomplete esterification or residual solvents .

Q. What are the key physical properties (e.g., melting point, solubility) relevant to handling this compound in laboratory settings?

- The compound is a crystalline solid with a melting point >150°C (exact values vary by batch). It is soluble in chloroform, THF, and dichloromethane but insoluble in water. Solubility in polar aprotic solvents (e.g., DMF) is moderate (~5 mg/mL at 25°C). Storage recommendations include inert atmospheres (argon) and temperatures below -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the fluorination pattern on the phenyl ring influence the mesomorphic behavior of bicyclohexyl carboxylate derivatives?

- Comparative studies with analogs (e.g., 3,4-difluorophenyl or 4-trifluoromethoxyphenyl derivatives) reveal that 3,4,5-trifluorination enhances dipole-dipole interactions, increasing nematic phase stability. For example, replacing one fluorine with a methoxy group reduces clearing temperatures by ~20°C due to reduced polarity. Phase transitions are quantified via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. What experimental strategies mitigate contradictions in reported phase transition temperatures for structurally similar bicyclohexyl esters?

- Discrepancies often arise from impurities (e.g., residual catalysts) or varying thermal history. Researchers should:

- Standardize purification : Use preparative HPLC followed by recrystallization from ethanol/water mixtures.

- Control thermal gradients : Apply consistent heating/cooling rates (e.g., 5°C/min) during DSC.

- Cross-validate with XRD to confirm crystalline vs. liquid crystalline phases .

Q. How can computational modeling predict the compatibility of this compound with polymer matrices in electro-optical devices?

- Molecular dynamics (MD) simulations parameterized with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G*) predict diffusion coefficients and alignment in polyimide hosts. Key metrics include:

- Hansen solubility parameters : To assess miscibility.

- Order parameters (S) : Calculated from simulated nematic phase trajectories.

Experimental validation involves measuring voltage-dependent birefringence in prototype devices .

Q. What degradation pathways are observed under accelerated aging conditions, and how are they analytically monitored?

- Exposure to UV light (λ = 365 nm) induces photooxidation of the trifluorophenyl group, detected via GC-MS as fluoro-benzoic acid derivatives. Hydrolytic stability tests (70°C, 80% RH) show ester bond cleavage, monitored by tracking carboxylic acid formation via FTIR (disappearance of C=O stretch at ~1720 cm⁻¹) .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques to exclude moisture during esterification, improving yields from ~60% to >85% .

- Data Reproducibility : Source raw materials from certified suppliers (e.g., TCI Chemicals, CAS 132123-45-6) to minimize batch-to-batch variability .

- Advanced Characterization : Synchrotron XRD (λ = 0.7 Å) resolves molecular packing in liquid crystalline phases, critical for device applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.